Product packaging for Epinine(Cat. No.:CAS No. 501-15-5)

Epinine

Cat. No.: B195452
CAS No.: 501-15-5
M. Wt: 167.20 g/mol
InChI Key: NGKZFDYBISXGGS-UHFFFAOYSA-N
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Description

Epinine, also known as N-methyldopamine or deoxyepinephrine, is an organic compound and natural product with the CAS registry number 501-15-5 and a molecular formula of C9H13NO2 . It is a colorless crystalline solid and a member of the catecholamine family, structurally related to the key neurotransmitters dopamine and epinephrine . This compound is a significant research tool due to its well-characterized activity as a full agonist at dopamine (DA) receptors, as well as at α- and β-adrenoceptors . Its primary research value lies in the dose-dependent separation of these effects. At lower concentrations (resulting in plasma levels of approximately 20-80 nmol/L), this compound acts predominantly on dopamine receptors, notably causing a decrease in serum prolactin levels . At higher doses, its adrenoceptor effects become prominent, leading to increases in systolic and diastolic blood pressure and heart rate . A key distinction from dopamine is that this compound's effects appear to be due to direct receptor activation and do not involve the indirect release of endogenous norepinephrine . This compound has major applications in cardiovascular research. It produces a positive inotropic effect—increasing the force of heart muscle contractions—by stimulating myocardial beta-adrenoceptors, which is linked to an increase in the slow calcium current (Isi) . In vascular studies, this compound induces relaxation of pre-contracted human renal arteries by activating D1-dopamine receptors, demonstrating its utility in investigating renal blood flow and vasodilation . It is also the active metabolite of the prodrug ibopamine, making it relevant for studying prodrug metabolism and action . This compound occurs naturally as a minor alkaloid in various species, including the peyote cactus (Lophophora williamsii), Scotch Broom (Cytisus scoparius), and in the adrenal medulla of mammals . This product is intended for research purposes only by trained professionals. It is strictly for laboratory use and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B195452 Epinine CAS No. 501-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(methylamino)ethyl]benzene-1,2-diol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10-5-4-7-2-3-8(11)9(12)6-7/h2-3,6,10-12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKZFDYBISXGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198205
Record name Deoxyepinephrine
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Molecular Weight

167.20 g/mol
Source PubChem
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Physical Description

Solid
Record name Epinine
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CAS No.

501-15-5
Record name Epinine
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Record name Deoxyepinephrine
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Record name 4-(2-methylaminoethyl)pyrocatechol
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Record name DEOXYEPINEPHRINE
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Record name Epinine
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Melting Point

188 - 189 °C
Record name Epinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032020
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Occurrence and Distribution of Epinine

Endogenous Presence of Epinine Across Biological Systems

Research has indicated the endogenous presence of this compound in certain animal tissues. Notably, this compound has been successfully isolated from the adrenal medulla of pigs and cows. nih.gov The adrenal medulla is a key site for the synthesis and secretion of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), suggesting a potential metabolic or functional role for this compound in this context in these species.

Beyond mammals, this compound has also been detected in the toad species Rhinella marina. nih.gov This finding points to a broader distribution of this compound production or accumulation within the animal kingdom. While the precise endogenous functions of this compound across all biological systems are still areas of ongoing research, its identification in these diverse animal sources underscores its natural occurrence within living organisms.

This compound as a Natural Product in Plants, Insects, and Animals

This compound is recognized as a natural product found in a variety of life forms, including plants, insects, and animals. nih.govalfa-chemistry.comnih.govnih.govflybase.orgnih.gov Its distribution, while not considered widespread, has been documented in specific species within these kingdoms. nih.gov

In the plant kingdom, this compound occurs as a minor alkaloid in several species. nih.gov Documented plant sources include the peyote cactus (Lophophora williamsii), certain species of Acacia, and Scotch Broom (Cytisus scoparius). nih.gov Further studies have reported the presence of this compound in Senegalia berlandieri and Vachellia rigidula. nih.govnih.gov The occurrence of this compound in these plants contributes to the vast array of natural products found in botanical sources, which are often explored for their potential biological activities. nih.govcenmed.com

This compound's presence extends to the insect world, where it has been detected in the locust (Locusta migratoria). nih.gov Additionally, research involving the water flea (Daphnia magna) has identified this compound among several determined compounds, indicating its potential presence in aquatic invertebrates as well. wikipedia.org

Within the animal kingdom, this compound is found as a natural constituent in specific species. Its isolation from the adrenal medulla of pigs and cows, as well as its detection in the toad Rhinella marina, exemplify its natural occurrence in animals. nih.gov These findings highlight that this compound is not solely a synthetic compound but is produced or present through natural biological processes in certain organisms.

The following table summarizes some of the organisms in which this compound has been reported:

KingdomOrganismSource/TissueReference
PlantaeLophophora williamsiiPlant nih.gov
PlantaeAcacia speciesPlant nih.gov
PlantaeCytisus scopariusPlant nih.govnih.govnih.gov
PlantaeSenegalia berlandieriPlant nih.govnih.gov
PlantaeVachellia rigidulaPlant nih.govnih.gov
AnimaliaLocusta migratoriaInsect nih.gov
AnimaliaDaphnia magnaWater flea wikipedia.org
AnimaliaSus scrofa (Pig)Adrenal medulla nih.gov
AnimaliaBos taurus (Cow)Adrenal medulla nih.gov
AnimaliaRhinella marinaToad nih.gov

This distribution across different kingdoms underscores this compound's presence as a natural product within the biological environment.

Biosynthetic Routes and Metabolic Transformations of Epinine

Epinine Biogenesis from Dopamine (B1211576): Enzymatic Pathways and Cofactor Involvement

This compound is formed in biological systems through the N-methylation of dopamine. This process involves the addition of a methyl group to the nitrogen atom of dopamine. wikidata.org Several enzymatic pathways can facilitate this methylation.

One key enzyme involved in the N-methylation of phenylethanolamines, including the potential to methylate dopamine, is phenylethanolamine N-methyltransferase (PNMT). newhaven.edu PNMT is known to utilize S-adenosylmethionine (SAM) as the methyl group donor in these reactions. newhaven.edu An alternative pathway for the N-methylation of dopamine to this compound involves indolethylamine N-methyltransferase (INMT). cenmed.com

In the INMT-mediated methylation of dopamine, 5-methyltetrahydrofolic acid (5-MTHF) serves as a methyl donor. cenmed.com This highlights an alternative biochemical route for this compound synthesis that is distinct from the SAM-dependent methylation catalyzed by enzymes like PNMT.

Dopamine N-Methylation Pathways

This compound as a Metabolite of Prodrugs: The Case of Ibopamine (B1674151) Hydrolysis

This compound is a significant metabolite formed from the hydrolysis of the prodrug ibopamine. wikipedia.orgnih.govnih.govguidetopharmacology.org Ibopamine is an orally active compound designed to be converted into this compound within the body. wikipedia.orgnih.govnih.govguidetopharmacology.orgnih.gov

The conversion of ibopamine to this compound is primarily catalyzed by esterases. wikipedia.orgnih.govwikipedia.orgpatsnap.com These enzymes facilitate the hydrolysis of the ester bonds in ibopamine, releasing the active this compound molecule. This hydrolysis occurs rapidly in biological fluids such as plasma and the aqueous humor. guidetopharmacology.orgwikipedia.org

ProdrugActive MetaboliteHydrolyzing EnzymesLocation of Hydrolysis (Examples)
IbopamineThis compoundEsterasesPlasma, Peripheral tissues, Aqueous humor wikipedia.orgnih.govwikipedia.orgpatsnap.com

Research has shown the rapid hydrolysis of ibopamine. For instance, the half-life of ibopamine in the aqueous humor has been reported to be approximately 2 minutes due to fast hydrolysis. wikipedia.org

Further Metabolic Fates of this compound: O-Sulfation and Other Conjugations

Following its formation, this compound undergoes further metabolic transformations, primarily through conjugation reactions. Sulfation represents a major metabolic pathway for this compound. wikidata.org

The sulfation of this compound involves the enzymatic transfer of a sulfonate group to the molecule. This process is catalyzed by sulfotransferase enzymes (SULTs). xcode.lifegenecards.org These enzymes utilize 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the sulfate (B86663) donor. xcode.life While specific SULT enzymes directly responsible for this compound sulfation may vary, sulfotransferases are broadly involved in the metabolism of catecholamines like dopamine through sulfation pathways. xcode.life

MetaboliteConjugation TypeExample ConjugateBiological Significance
This compoundSulfationThis compound 4-O-sulfateMajor metabolic pathway, Regulation of dopamine levels, Excretion wikidata.orgxcode.lifeontosight.ai
This compound (Potential)Glucuronidation(Not specified in sources)Potential detoxification/excretion pathway wikidata.org

Data on the detection of this compound in tissues highlight its presence and subsequent metabolism. For example, studies in rats indicated detection limits for this compound in adrenal glands (25 ng) and brain (37.5 ng), suggesting that while present, it undergoes further metabolism or is not formed in large quantities in these specific contexts compared to other catecholamines. nih.gov

Mechanistic Elucidation of Epinine S Action at the Molecular and Cellular Level

Receptor Agonism and Antagonism: Comprehensive Receptor Profile

Epinine functions primarily as a non-selective agonist, stimulating a range of dopamine (B1211576) receptor subtypes and adrenoceptor subtypes. wikipedia.orgwikipedia.orgbidd.group This broad activity profile distinguishes it from more selective agonists and contributes to its diverse effects.

Dopamine Receptor Subtype Activation (D1, D2)

This compound is recognized as an agonist at dopamine D1-like (including D1 and D5) and D2-like (including D2, D3, and D4) receptors. uni.lunih.gov Studies indicate that this compound is more potent than dopamine in activating both DA1 and DA2 receptors. wikipedia.org Activation of D1-like receptors is primarily associated with the stimulation of adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. nih.goviiab.meipfs.ionih.govuni.lunih.govmetabolomicsworkbench.orguni.lu These receptors are involved in mediating vasodilation, natriuresis, and diuresis. uni.luiiab.me D2-like receptor activation, on the other hand, is typically coupled to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. iiab.me D2-like receptors play a role in reducing norepinephrine (B1679862) release from sympathetic nerve terminals and influencing the renin-angiotensin-aldosterone system, contributing to a reduction in afterload. uni.lu

Adrenoceptor Subtype Activation (Alpha-1, Alpha-2, Beta-1, Beta-2)

Beyond its effects on dopamine receptors, this compound also acts as an agonist at alpha-1, alpha-2, beta-1, and beta-2 adrenoceptors. wikipedia.orgbidd.group The activation of beta-1 and beta-2 adrenoceptors can lead to a mild positive inotropic effect on the heart. wikipedia.org Alpha-1 adrenoceptor stimulation, particularly in vascular tissues like human pulmonary arteries, can induce vasoconstriction. ipfs.iouni.lu Adrenoceptors are G protein-coupled receptors; beta-adrenoceptors are generally coupled to Gs proteins, stimulating adenylyl cyclase, while alpha-1 adrenoceptors are typically coupled to Gq/11 proteins, activating the phospholipase C pathway. nih.gov

Intracellular Signaling Cascades Triggered by this compound

This compound's interactions with its target receptors initiate various intracellular signaling cascades, primarily mediated through G proteins.

Cyclic AMP-Dependent Pathways

A major signaling pathway activated by this compound involves the modulation of cyclic AMP (cAMP) levels. Activation of D1-like dopamine receptors and beta-adrenoceptors by this compound stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. nih.goviiab.meipfs.ionih.govuni.lunih.govmetabolomicsworkbench.orguni.lu The resulting increase in intracellular cAMP levels activates protein kinase A (PKA). ipfs.ionih.govuni.lunih.gov PKA then phosphorylates various downstream target proteins, influencing a range of cellular functions, including ion channel activity and enzyme regulation. ipfs.ionih.govuni.lunih.gov Conversely, activation of D2-like dopamine receptors can inhibit adenylyl cyclase, leading to a decrease in cAMP levels. iiab.me

Cyclic AMP-Independent Signaling Mechanisms

In addition to the cAMP pathway, this compound can also trigger intracellular signaling cascades independent of adenylyl cyclase. Activation of D1-like receptors, particularly in certain tissues like the kidney, can stimulate phospholipase C (PLC) through Gq/11 proteins. nih.goviiab.memetabolomicsworkbench.org PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). iiab.memetabolomicsworkbench.org IP3 mobilizes calcium from intracellular stores, while DAG activates protein kinase C (PKC). iiab.memetabolomicsworkbench.org These events contribute to various cellular responses, including changes in ion transport and enzyme activity. iiab.memetabolomicsworkbench.org Furthermore, D1-like receptors may engage beta-arrestin-dependent pathways, which can lead to increased IP3, intracellular calcium release, and activation of kinases such as CaM-kinases and MAP-kinases (ERK1/2), independent of G protein or adenylyl cyclase activity in some contexts. nih.gov Alpha-1 adrenoceptors also primarily signal through the Gq/11-PLC pathway, contributing to cAMP-independent effects. nih.govmetabolomicsworkbench.org

Calcium Current Modulation

Research indicates that this compound can influence calcium currents at the cellular level. Studies, particularly in amphibian models, have shown that the mechanism of this compound action involves a significant increase in the slow inward calcium current (Isi) semanticscholar.org. This modulation of calcium current is considered responsible for observed changes in action potentials semanticscholar.org. Calcium channels are crucial for various cellular processes, including excitation-contraction coupling in muscle cells and the regulation of neurotransmitter release wikipedia.org. Calcium channel blockers, which interfere with calcium movement through these channels, can affect myocardial contraction and electrical conduction within the heart wikipedia.orgtg.org.au. The ability of this compound to increase calcium current suggests a mechanism by which it might influence cellular excitability and function in excitable tissues. While the precise details of this compound's direct interaction with specific calcium channel subtypes require further comprehensive investigation, the observed increase in calcium current highlights a key aspect of its cellular mechanism of action semanticscholar.org.

Modulation of Neurotransmission by this compound

This compound has been shown to modulate neurotransmission, particularly within the noradrenergic and ganglionic systems wikipedia.orgsemanticscholar.org. Its activity at dopamine receptors, α-adrenoceptors, and β-adrenoceptors contributes to these effects wikipedia.org.

This compound influences noradrenergic neurotransmission, the process involving the release and action of norepinephrine wikipedia.orgsemanticscholar.org. Norepinephrine is a key neurotransmitter in the sympathetic nervous system, playing a vital role in regulating processes such as heart rate, blood pressure, and attention nih.govwikipedia.org. The sympathetic nervous system's activity is subject to complex modulation, including presynaptic and postsynaptic control mechanisms nih.gov.

This compound's interaction with dopamine D2 receptors is implicated in the inhibition of noradrenergic neurotransmission wikipedia.org. This suggests that this compound can reduce the release or activity of norepinephrine, thereby influencing sympathetic outflow wikipedia.orgnih.gov. Studies comparing this compound and dopamine have indicated that while dopamine can indirectly affect norepinephrine release, this compound's effects are largely due to its direct action on receptors wikipedia.org.

Research involving the prodrug ibopamine (B1674151), which is metabolized to this compound, supports the notion that this compound can reduce norepinephrine release nih.govpatsnap.com. This reduction in norepinephrine release, potentially mediated through activation of presynaptic D2 receptors, represents a significant aspect of this compound's pharmacological profile wikipedia.orgnih.gov.

This compound also exerts an influence on ganglionic neurotransmission wikipedia.org. Autonomic ganglia, both sympathetic and parasympathetic, are sites where preganglionic neurons synapse with postganglionic neurons, utilizing acetylcholine (B1216132) as the primary neurotransmitter acting on nicotinic receptors cvpharmacology.comcvpharmacology.comwikipedia.org.

Receptor Binding Kinetics and Pharmacological Characterization of Epinine

Radioligand Binding Assays for Epinine Receptor Affinity

Radioligand binding assays are a key method for determining the affinity of a compound for a specific receptor. These assays typically involve incubating receptor preparations with a radiolabeled ligand that selectively binds to the receptor, in the presence of varying concentrations of the test compound (this compound). The ability of the test compound to displace the radiolabeled ligand from the receptor binding site is then measured, allowing for the calculation of its inhibition constant (Ki), a measure of binding affinity. nih.gov

Dopamine (B1211576) Receptor Binding Profile

This compound has been found to interact with dopamine receptors. Studies using radioligand binding assays have investigated its affinity for different dopamine receptor subtypes. For instance, research using [³H]-spiperone, a D₂ receptor ligand, in pig anterior pituitary and rat striatum preparations, has provided data on this compound's affinity for the D₂ receptor. wikipedia.org this compound is considered a non-selective stimulant of dopamine receptors. wikipedia.org

Interactive Table 1: D₂ Receptor Binding Affinities (Ki) for this compound and Dopamine

CompoundReceptor PreparationHigh Affinity State Kᵢ (nM)Low Affinity State Kᵢ (nM)
This compoundPig Anterior Pituitary10.43430
DopaminePig Anterior Pituitary7.54300
This compoundRat Striatum~25~724
DopamineRat Striatum~10~354

*Note: Data are approximate values derived from competition binding studies with [³H]-spiperone. wikipedia.org

This compound also retains agonist activity at the D₁ receptor. medchemexpress.commedchemexpress.com Studies on human renal arteries have shown that this compound can induce vasorelaxation mediated by D₁ receptors. nih.gov

Adrenoceptor Binding Profile

This compound also interacts with adrenoceptors, a class of receptors that bind catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). wikipedia.orgwikipedia.org this compound is described as a stimulant of alpha-adrenoceptor activities, including alpha-1 and alpha-2 subtypes. ncats.io It is also considered a potent beta-2 adrenoreceptor agonist, exhibiting greater alpha-adrenoceptor actions compared to dopamine. taylorandfrancis.com

Studies in conscious pigs indicated that this compound is a more potent agonist at α- and β₂-receptors than dopamine. nih.govresearchgate.net Research on isolated human cardiac preparations suggested that this compound is more potent at beta-2 relative to beta-1 adrenoceptors compared to dopamine. nih.gov Furthermore, studies on human renal arteries indicated a higher affinity of this compound to alpha-adrenoceptors compared to dopamine, based on its higher potency in contracting renal artery rings in the absence of antagonists. nih.gov

Structure-Activity Relationships and Ligand Selectivity

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity, including its binding to receptors and the resulting pharmacological effects. gardp.org this compound, being an N-methylated derivative of dopamine, provides insights into how this structural modification influences its receptor interactions compared to dopamine. wikipedia.orgwikipedia.org

The addition of a methyl group to the amino group of dopamine to form this compound affects its selectivity and potency at different receptors. wikipedia.orgwikipedia.org For instance, while both this compound and dopamine activate dopamine receptors and adrenoceptors, their relative potencies and affinities for specific subtypes differ. wikipedia.orgnih.govresearchgate.net Studies comparing this compound and dopamine have highlighted these differences, suggesting that the N-methyl substitution influences the binding affinity and functional activity at various receptor subtypes. nih.govwikipedia.orgnih.gov

Ligand selectivity refers to the preference of a compound to bind to one receptor subtype over others. The SAR of this compound contributes to its observed selectivity profile, which includes activity at both dopamine and adrenergic receptors. wikipedia.orgnih.govresearchgate.net The differential effects of this compound on various receptors compared to dopamine underscore the importance of the N-methyl group in determining its pharmacological selectivity. nih.govwikipedia.orgnih.gov

Comparative Receptor Potency of this compound versus Dopamine and Epinephrine

Comparisons of the pharmacological effects of this compound, dopamine, and epinephrine have been conducted in various experimental settings to assess their relative potencies. Early studies noted that this compound had approximately 1/7th the pressor potency of epinephrine but about 5 times the potency of dopamine in cat preparations. wikipedia.org

More recent studies in conscious pigs have provided a detailed comparison of the receptor agonist profiles of this compound and dopamine. These studies concluded that this compound is a more potent agonist at α-, β₂-, and D₂-receptors than dopamine. nih.govresearchgate.net Conversely, this compound was found to be a weaker agonist than dopamine at D₁-receptors in these pig studies. nih.govresearchgate.net

Studies on isolated human cardiac preparations indicated that this compound and dopamine had similar ED₅₀ values for positive inotropic effects, but this compound showed higher inotropic efficacy in adult ventricular and papillary muscles. nih.gov This research also suggested that this compound was more potent at beta-2 relative to beta-1 adrenoceptors compared to dopamine. nih.gov

Research on human platelet aggregation indicated that the order of potency as aggregating agents was epinephrine > norepinephrine > this compound > dopamine. nih.govresearchgate.net

Interactive Table 2: Comparative Receptor Potency: this compound vs. Dopamine and Epinephrine

CompoundReceptor Type/EffectRelative Potency ComparisonReference
This compoundPressor potency (cat)~1/7 x Epinephrine, ~5 x Dopamine wikipedia.org
This compoundα-adrenoceptors (conscious pigs)More potent than Dopamine nih.govresearchgate.net
This compoundβ₂-adrenoceptors (conscious pigs)More potent than Dopamine nih.govresearchgate.net
This compoundD₂-receptors (conscious pigs)More potent than Dopamine nih.govresearchgate.net
This compoundD₁-receptors (conscious pigs)Weaker than Dopamine nih.govresearchgate.net
This compoundBeta-2 vs Beta-1 adrenoceptors (human cardiac)More potent at Beta-2 relative to Beta-1 than Dopamine nih.gov
This compoundPlatelet aggregation (human)Less potent than Epinephrine and Norepinephrine, more potent than Dopamine nih.govresearchgate.net

These comparative studies highlight the distinct pharmacological profile of this compound, which, while related to dopamine and epinephrine, exhibits differential potency across various receptor subtypes. wikipedia.orgnih.govresearchgate.netnih.gov

Epinine S Influence on Biological Systems and Physiological Processes Academic Research Focus

Systemic Cardiovascular System Regulation

Epinine exerts influence on the systemic cardiovascular system through various mechanisms, impacting vascular tone, myocardial contractility, and electrophysiological properties.

Modulation of Vascular Tone and Vasoconstriction Mechanisms

Vascular tone, the degree of constriction in a blood vessel, is regulated by a balance of vasoconstrictor and vasodilator influences acting on vascular smooth muscle. ukzn.ac.zacvphysiology.com this compound has been shown to affect systemic vascular resistance (SVR). Studies in conscious pigs demonstrated that intravenous infusions of this compound at rates of 1-5 µg/kg/min led to a dose-dependent decrease in mean arterial blood pressure and a reduction in systemic vascular resistance. nih.govnih.gov At a higher infusion rate of 10 µg/kg/min, mean arterial pressure increased slightly compared to the 5 µg/kg/min rate, while SVR did not change further. nih.govnih.gov In patients with heart failure, an this compound infusion rate of 0.5 µg/kg/min resulted in a 9% decrease in SVR. nih.gov Increasing the infusion rate to 1 µg/kg/min further decreased SVR by 22%. nih.gov These findings suggest that this compound can induce vasodilation, contributing to a decrease in systemic vascular resistance.

Myocardial Contractility Modulation

Myocardial contractility refers to the intrinsic ability of the heart muscle to contract and generate force. Research indicates that this compound's effects on myocardial contractility can vary depending on the context and concentration. In conscious pigs, left ventricular dP/dtmax, a measure of myocardial contractility, increased only at the highest this compound infusion rate of 10 µg/kg/min. nih.govnih.gov This increase was reported to be up to 22 ± 6%. nih.gov In contrast, studies in patients with mild to moderate heart failure showed that this compound, at plasma concentrations similar to those achieved with therapeutic ibopamine (B1674151) use, had a negligible effect on myocardial contractility and relaxation rate. nih.gov In these patients, the improvement in cardiac pump function was attributed more to the decrease in SVR than to direct inotropic stimulation. nih.gov

Electrocardiophysiological Effects

While the provided search results offer limited direct information specifically on the electrocardiophysiological effects of this compound, the influence of catecholamines, in general, on heart rate and electrical activity is well-established. Catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) are known to increase heart rate and affect cardiac electrical conduction. clevelandclinic.orgbyjus.com Given this compound's structural and pharmacological similarities to these compounds, it is plausible that it could exert some electrocardiophysiological effects, potentially influencing heart rate as observed in some studies. In conscious pigs, this compound infusion increased heart rate, particularly at lower doses. nih.govnih.gov At 10 µg/kg/min, heart rate decreased slightly compared to the 5 µg/kg/min rate, while stroke volume increased. nih.gov

Neurochemical System Interactions and Modulations

This compound interacts with and modulates neurochemical systems, impacting both central and peripheral neurotransmitter activity.

Impact on Central and Peripheral Neurotransmitter Systems

This compound is a catecholamine and is structurally related to the key neurotransmitters dopamine (B1211576) and epinephrine. wikipedia.orgresearchgate.netmdpi.com Catecholamines play significant roles as neurotransmitters in both the central nervous system (CNS) and the peripheral nervous system (PNS). researchgate.netmdpi.comclevelandclinic.orgnih.gov They are involved in regulating various physiological functions, including heart rate, blood pressure, and brain activity. researchgate.netmdpi.com this compound has been identified as a non-selective stimulant of dopamine receptors, as well as alpha- and beta-adrenoceptors. wikipedia.org This broad receptor activity suggests that this compound can influence signaling pathways mediated by these different neurotransmitter systems in both the CNS and PNS. The sympathetic nervous system, a part of the PNS, utilizes norepinephrine and epinephrine as primary neurotransmitters to mediate the "fight-or-flight" response, affecting heart rate and blood pressure. clevelandclinic.orgcaul.edu.au Dopamine also plays roles in the PNS, influencing blood vessel diameter and kidney function. youtube.com In the CNS, dopamine is crucial for motivation, reward, and motor control, while norepinephrine is involved in arousal and the stress response. nih.govyoutube.comwikipedia.org this compound's interaction with the receptors for these neurotransmitters indicates its potential to modulate their effects in both divisions of the nervous system.

Neurotransmitter Release and Turnover Modulation

This compound's modulation of neurotransmitter systems can involve influencing the release and turnover of these chemical messengers. Research indicates that this compound may modulate the sympathetic nervous system. nih.gov Studies in conscious pigs showed that while arterial norepinephrine and dopamine levels decreased slightly during this compound infusion, arterial and coronary sinus epinephrine increased. nih.gov After stopping the this compound infusion, arterial norepinephrine levels increased significantly. nih.gov This suggests that this compound infusion might acutely influence the release or reuptake of these catecholamines. Trace amines, including compounds structurally related to this compound, are known to have a modulatory effect on neurotransmission in monoamine pathways (dopamine, norepinephrine, and serotonin) throughout the brain. wikipedia.orgvdoc.pub The release of neurotransmitters from neurons occurs via synaptic vesicles, a process regulated by calcium influx. wikipedia.orgstanford.edu While the specific mechanisms by which this compound directly modulates neurotransmitter release and turnover require further detailed investigation, its interaction with pre- and post-synaptic receptors and its influence on sympathetic nervous system activity point towards a role in modulating the dynamics of catecholamine neurotransmission.

Data Tables

Study (Conscious Pigs)This compound Infusion Rate (µg/kg/min)Change in Mean Arterial Pressure (mmHg)Change in Systemic Vascular Resistance (mmHg/L/min)Change in Heart Rate (%)Change in LV dP/dtmax (%)
nih.govnih.gov1Decreased graduallyDecreasedIncreased (up to 24 ± 6%)No significant change
nih.govnih.gov2.5Decreased graduallyDecreasedIncreasedNo significant change
nih.govnih.gov5Decreased gradually (to 84 ± 4 from 100 ± 5)Decreased (to 27.5 ± 3.0 from 36.5 ± 2.8)IncreasedNo significant change
nih.govnih.gov10Increased slightly (to 89 ± 4)Did not change furtherDecreased slightly (10 ± 3% compared to 5 µg/kg/min)Increased (up to 22 ± 6%)
Study (Heart Failure Patients)This compound Infusion Rate (µg/kg/min)Mean Free this compound Plasma Levels (ng/ml)Change in Systemic Vascular Resistance (%)Change in Ejection Fraction (%)Change in Myocardial Contractility/Relaxation Rate
nih.gov0.5Not specified-9% (p < 0.05)Not specifiedNegligible effect
nih.gov114.3 ± 3.7-22% (p < 0.05)Increased from 32% to 38% (p < 0.001)Negligible effect

Renal and Fluid Homeostasis Modulation

Research indicates that this compound can influence renal function and fluid homeostasis. Studies on isolated human renal artery rings have demonstrated that this compound can induce vasorelaxation in a concentration-dependent manner when precontracted, an effect comparable to that of dopamine. nih.gov This vasorelaxation appears to be mediated through the activation of D1-receptors located on human renal arteries. nih.gov

However, the effects of this compound on renal arteries are complex and dependent on the presence of adrenoceptor antagonists. In the absence of alpha- and beta-adrenoceptor antagonists, this compound exhibited a significantly higher potency in contracting renal artery rings compared to dopamine, suggesting a greater affinity of this compound for alpha-adrenoceptors. nih.gov

Fluid homeostasis is a critical process regulated by the kidneys, involving the balance of fluid intake and excretion, and the control of electrolyte concentrations to maintain osmotic pressure. nih.govsharinginhealth.ca The renin-angiotensin system plays a crucial role in this process, influencing blood pressure and fluid balance. nih.govabdominalkey.com While the direct role of this compound in modulating the entire renin-angiotensin system or broader fluid homeostasis beyond its vascular effects on renal arteries requires further comprehensive investigation, its demonstrated ability to affect renal artery tension via dopamine and adrenoceptors suggests a potential, albeit specific, involvement in renal blood flow regulation, which is integral to fluid homeostasis. nih.gov

Parasite Physiology and Motor Activity Modulation (e.g., Schistosoma mansoni)

This compound has been shown to impact the physiology and motor activity of parasites, notably Schistosoma mansoni. Schistosoma mansoni is a parasitic trematode with a well-developed nervous system that is vital for coordinating its activities within the host. nih.govplos.org Neurotransmitters play important roles in the neuromuscular control of flatworms, including S. mansoni. plos.org

Research has identified a novel Schistosoma mansoni G protein-coupled receptor (SmGPR-3) that is activated by dopamine, a known neurotransmitter in the schistosome nervous system. nih.govplos.org Further studies on the recombinant SmGPR-3 receptor revealed that it can also be activated by other catecholamines, including this compound, which is a metabolite of dopamine. nih.govplos.org

SmGPR-3 is abundantly expressed in the nervous system of schistosomes, particularly in the main nerve cords and the peripheral innervation of the body wall muscles. nih.gov Experiments involving larval schistosomes in culture have demonstrated that dopamine, this compound, and other dopaminergic agents have strong effects on their motility. nih.govplos.org These findings suggest that SmGPR-3 is likely an important neuronal receptor involved in the control of motor activity in schistosomes. nih.gov The differences observed between SmGPR-3 and mammalian dopamine receptors in terms of structure and functional properties highlight the potential for targeting this receptor to develop parasite-selective anti-schistosomal drugs aimed at disrupting parasite motility. nih.govplos.org

Data on the effects of this compound and dopamine on Schistosoma mansoni larval motility in culture, as indicated by research, could be summarized as follows:

CompoundEffect on Larval MotilityNotes
This compoundStrong effectsVia activation of SmGPR-3 receptor
DopamineStrong effectsVia activation of SmGPR-3 receptor
Other Dopaminergic AgentsStrong effectsLikely via dopaminergic pathways/receptors

This modulation of motor activity is considered an important antischistosomal phenotype, as reduced motility and detachment can lead to the displacement and degradation of the parasite within the host. mdpi.com

Enzyme Activity Modulation (e.g., 5,10-methylenetetrahydrofolate reductase)

This compound's potential influence on enzyme activity, specifically 5,10-methylenetetrahydrofolate reductase (MTHFR), is an area of academic interest. MTHFR is a crucial enzyme in the folate cycle, catalyzing the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. wikipedia.orgnih.gov This reaction is essential for generating the active form of folate required for the remethylation of homocysteine to methionine. wikipedia.orgnih.govfrontiersin.org

The MTHFR enzyme plays a central role in one-carbon metabolism, linking the folate cycle and the methionine cycle. wikipedia.orgnih.gov Its activity is critical for processes such as DNA synthesis and methylation. frontiersin.orgwikipedia.org Dysfunction or reduced activity of MTHFR, often associated with genetic polymorphisms, can lead to elevated homocysteine levels, which have been linked to various health issues. wikipedia.orgnih.govfrontiersin.orgshinecharity.org.uk Understanding how compounds like this compound might interact with such key enzymes could provide insights into metabolic regulation and potential pharmacological interventions. However, without specific studies on this compound and MTHFR, any potential modulation remains speculative based on the general principles of enzyme kinetics and the biochemical nature of this compound.

Advanced Methodological Approaches in Epinine Research

In Vitro Experimental Models for Epinine Investigation

In vitro models provide controlled environments to study the direct effects of this compound on biological preparations, allowing for detailed analysis of cellular and tissue responses.

Isolated Tissue and Organ Preparations (e.g., Cardiac Fibers, Vascular Strips)

Isolated tissue and organ preparations are fundamental in vitro models for characterizing the direct effects of this compound on specific physiological functions. Studies using these preparations have provided insights into this compound's actions on the cardiovascular and smooth muscle systems.

Research on isolated rabbit papillary muscle has investigated the positive inotropic effects of this compound, examining its influence on contractility at different beating rates. These studies have indicated that this compound exerts its positive inotropic effect through the direct stimulation of both alpha- and beta-adrenoceptors in the myocardium, with the relative contribution of each receptor type being concentration-dependent. Lower concentrations appear to primarily affect alpha-adrenoceptors, while higher concentrations predominantly target beta-adrenoceptors. The positive inotropic effect mediated by beta-adrenoceptor stimulation is cyclic AMP-dependent, whereas that mediated by alpha-adrenoceptors is not. nih.gov

Vascular strips from various species, including rabbits, dogs, and cats, have been utilized to demonstrate and characterize vascular dopamine (B1211576) receptors and their response to dopamine and dopaminomimetics like this compound. nih.gov Studies on isolated human renal artery rings have shown that this compound can induce vasodilation. nih.gov This relaxant effect in precontracted human renal arteries, in the presence of phentolamine, is concentration-dependent and comparable in effectiveness and potency to dopamine. nih.gov This vasodilation is antagonized by the selective D1-receptor antagonist SCH 23390, suggesting mediation through D1-receptors. nih.gov In the absence of alpha- and beta-adrenoceptor antagonists, this compound demonstrated a higher potency for contracting renal artery rings compared to dopamine, indicating a greater affinity for alpha-adrenoceptors. nih.gov

Studies on isolated rabbit aortic strips have compared the alpha-adrenoreceptor-related dissociation constants and intrinsic efficacies of this compound with those of epinephrine (B1671497) stereoisomers. This compound showed similar affinity and efficacy to (+)-epinephrine on rabbit aortic strips. karger.com

Isolated rat colon strips have been used to investigate the effects of dopamine, with findings suggesting a relaxant effect not mediated by specific dopamine receptors or alpha-adrenoceptors but potentially by atypical beta-adrenoceptors. While this study focused on dopamine, isolated colon preparations represent a relevant model for studying the effects of related compounds like this compound on intestinal motility. researchgate.net

Isolated organ baths are commonly employed for these types of experiments, allowing researchers to study the effects of drugs on isolated tissues in a controlled in vitro environment. orchidscientific.com

Brain Slice and Cell Culture Systems

Brain slice and cell culture systems offer valuable in vitro models for investigating the direct effects of this compound on neuronal activity and cellular processes, although specific detailed research findings on this compound using these precise models were not extensively highlighted in the provided search results. However, the presence of this compound synthesis in rat brain during in vivo microdialysis suggests the relevance of studying its effects in brain-related in vitro systems. cdnsciencepub.com Additionally, studies on high-affinity dopamine binding to mouse thymocytes, where this compound was found to be among the most potent ligands tested, indicate the utility of cell culture systems for receptor binding studies. nih.gov

Whole Organism In Vitro Cultures (e.g., Schistosomula)

Whole organism in vitro cultures, such as those involving schistosomula (larval schistosomes), provide a model to study the effects of compounds like this compound on the motility and viability of parasitic organisms. Research on Schistosoma mansoni schistosomula has shown that this compound can significantly affect their motor activity. plos.org, nih.gov, researchgate.net this compound, similar to dopamine, has been shown to activate a novel G protein-coupled receptor (SmGPR-3) found in Schistosoma mansoni. plos.org, nih.gov This receptor is abundantly expressed in the schistosome nervous system and is likely involved in controlling motor activity. plos.org, nih.gov At a concentration of 100 µM, this compound caused virtual paralysis in tested schistosomula, while dopamine at the same concentration decreased the amplitude and frequency of contractions. nih.gov The inhibitory effect of this compound on motor activity was found to be dose-dependent, with significant inhibition observed at concentrations of 10 µM or higher. plos.org

Here is a table summarizing the effects of dopamine and this compound on Schistosoma mansoni schistosomula motility:

CompoundConcentrationEffect on Motor ActivityCitation
This compound100 µMVirtual paralysis nih.gov
Dopamine100 µMDecreased amplitude and frequency of contractions nih.gov
This compound≥ 10 µMSignificant inhibition (dose-dependent) plos.org
Dopamine≥ 10 µMSignificant inhibition (dose-dependent) plos.org

In Vivo Animal Models for this compound Research

In vivo animal models are crucial for understanding the systemic effects, pharmacokinetics, and physiological responses to this compound within a complex biological system.

Rodent Models (e.g., Rats, Mice)

Rodent models, particularly rats and mice, are widely used in biomedical research due to their genetic similarity to humans, small size, and ease of maintenance. nih.gov, janvier-labs.com this compound research has utilized rodent models to investigate its cardiovascular effects, metabolic fate, and influence on specific physiological systems.

Studies in anesthetized rats have examined the hemodynamic effects of intravenous this compound administration. This compound produced a biphasic effect on mean arterial blood pressure, causing a decrease at lower doses and a dose-dependent increase at higher doses. researchgate.net this compound also induced bradycardia in these experiments. researchgate.net

Research in rats has also explored the synthesis of this compound in specific tissues. An N-methyltransferase enzyme distinct from phenylethanolamine-N-methyltransferase (PNMT) has been identified in rat skin that can readily methylate dopamine to form this compound. nih.gov This enzyme is thought to synthesize part of the this compound normally present in the skin and may play a role in regulating epidermal proliferation and skin blood flow. nih.gov this compound synthesis has also been observed in the rat iris, suggesting local production in this tissue. arvojournals.org

In vivo microdialysis in rat brain has provided evidence for the endogenous synthesis of N-methylnorsalsolinol during microdialysis with this compound, indicating metabolic processes involving this compound in the brain. cdnsciencepub.com

Mouse models have been used in studies related to dopamine receptors, where this compound was found to be a potent ligand in high-affinity dopamine binding studies using mouse thymocytes. nih.gov While not exclusively focused on this compound, the use of mouse models in studying aging and cardiovascular function, where catecholamines like this compound play a role, highlights their potential relevance for future this compound research. oup.com

Non-Rodent Mammalian Models (e.g., Pigs, Cats, Rabbits)

Non-rodent mammalian models offer advantages for studying physiological systems that are more comparable to humans in size and complexity. Pigs, cats, and rabbits have been utilized in this compound research, particularly for cardiovascular and ocular studies.

Studies in conscious pigs have compared the effects of this compound and dopamine on systemic hemodynamics and plasma hormone concentrations. nih.gov this compound increased aortic blood flow, primarily due to an increase in heart rate at lower doses. nih.gov Compared to dopamine in conscious pigs, this compound was found to be a more potent agonist at alpha-, beta2-, and D2-receptors, but a weaker D1-receptor agonist. nih.gov this compound infusion also led to a decrease in plasma noradrenaline and prolactin concentrations in conscious pigs. nih.gov Experiments in anesthetized pigs have also been conducted to avoid potential influences of anesthesia on the comparison of this compound and dopamine effects. wikipedia.org

The mydriatic (pupil dilation) effect of this compound has been investigated in porcine eye models. Intracameral injection of this compound hydrochloride in porcine eyes demonstrated a significantly larger mydriatic effect compared to phenylephrine (B352888) at equal concentrations. arvojournals.org The porcine eye model appears to be a suitable system for initial efficacy screening of substances for intraocular use. arvojournals.org

Early pharmacological studies on this compound's ability to raise blood pressure were conducted in anesthetized intact cats. These studies quantified the pressor activity of this compound, noting its effect on blood pressure and pulse rate. wikipedia.org, chemijournal.com, wikiwand.com this compound was reported to have a lower pressor potency than epinephrine but a higher potency than dopamine in cat preparations. wikipedia.org

Rabbit models have been employed to study the effects of this compound on vascular tissues and cardiac muscle. Studies on the electrically stimulated median artery of the rabbit ear have shown that this compound and dopamine exhibit different behaviors in inhibiting contraction induced by electrical stimulation, with this compound being more potent. google.com Research on isolated rabbit papillary muscle, as mentioned earlier, has provided detailed information on the inotropic effects and receptor mechanisms of this compound in cardiac tissue. nih.gov Topical administration of ibopamine (B1674151), a prodrug of this compound, in rabbit eyes has been shown to cause changes in intraocular pressure, similar to those observed with epinephrine, suggesting that the effects of ibopamine are mediated by its metabolite, this compound. nih.gov

Here is a table summarizing some key findings from non-rodent mammalian models:

Model OrganismTissue/System StudiedKey Finding related to this compoundCitation
PigSystemic HemodynamicsIncreased aortic blood flow, more potent agonist at α-, β2-, and D2-receptors than dopamine, weaker D1-agonist. nih.gov
PigEye (Intracameral)Significantly larger mydriatic effect than phenylephrine. arvojournals.org
CatBlood Pressure/Pulse RatePressor activity, lower potency than epinephrine, higher potency than dopamine. wikipedia.org, chemijournal.com, wikiwand.com
RabbitMedian ArteryMore potent than dopamine in inhibiting electrically stimulated contraction. google.com
RabbitPapillary MusclePositive inotropic effect via alpha- and beta-adrenoceptors, concentration-dependent receptor contribution. nih.gov
RabbitEye (Topical Ibopamine)Ibopamine (prodrug of this compound) causes changes in intraocular pressure similar to epinephrine. nih.gov

Invertebrate Models (e.g., Schistosomes)

Invertebrate models, such as Schistosoma mansoni, the causative agent of human schistosomiasis, have been utilized in this compound research. While considered inactive metabolites in higher organisms, this compound and other related compounds like metanephrine (B195012) exhibit biological activity in some protozoa and invertebrates. nih.gov For instance, this compound serves as the primary substrate for adrenaline biosynthesis in the unicellular protozoan Tetrahymena pyriformis. nih.gov In the sea pansy Renilla koellikeri (a cnidarian), this compound, metanephrine, and normetanephrine (B1208972) are present at high concentrations and are thought to be neuroactive. nih.gov Although it is not definitively known if these substances occur in flatworms, studies on Schistosoma mansoni have shown that dopamine, this compound, and other dopaminergic agents significantly impact the motility of larval schistosomes in culture. nih.gov This suggests a potential role for this compound in the control of motor activity in schistosomes, highlighting the utility of these invertebrate models in exploring the biological functions of this compound outside of mammalian systems. nih.gov

Advanced Analytical Techniques for this compound and Metabolite Quantification

Accurate quantification of this compound and its metabolites in biological matrices is crucial for understanding its pharmacology and biological significance. Various advanced analytical techniques have been developed and applied for this purpose.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) is a widely used and highly sensitive technique for the analysis of electroactive compounds, including catecholamines like this compound. lcms.czantecscientific.com HPLC-ECD is often the preferred method for the quantitative analysis of catecholamines in biological fluids such as urine and plasma due to its high sensitivity and selectivity. lcms.czjasco-global.com The technique involves separating the analytes on an HPLC column, followed by their detection based on their electrochemical oxidation or reduction at an electrode surface within a flow cell. antecscientific.com The resulting electrical current is measured and correlated to the analyte concentration. antecscientific.com

HPLC-ECD offers excellent sensitivity, with detection limits often reaching low femtogram or picomolar levels. antecscientific.comlcms.cz This makes it particularly suitable for analyzing small sample volumes or samples with low analyte concentrations in complex biological matrices. lcms.czantecscientific.com Methods utilizing HPLC-ECD have been developed for the determination of this compound in human urine and for the analysis of this compound and its metabolites in human plasma and urine following the administration of its prodrug, ibopamine. nih.govresearchgate.net These methods often incorporate sample preparation steps such as alumina (B75360) adsorption procedures to extract this compound and its conjugates from biological samples. nih.gov

Voltammetric and Electrochemical Sensing Strategies

Voltammetric and electrochemical sensing strategies represent another significant approach for the detection and quantification of this compound. These methods leverage the electrochemical properties of this compound, which can undergo oxidation at an electrode surface. samipubco.com The development of modified electrodes using various nanomaterials and composites has significantly enhanced the sensitivity and selectivity of these sensors for this compound detection.

Studies have explored the use of carbon paste electrodes modified with materials such as ferrocene, MgO/single-walled carbon nanotubes (SWCNTs), and bimetallic nickel-cobalt (B8461503) metal-organic framework (Ni-Co-MOF) nanosheets for this compound determination. samipubco.commdpi.comresearchgate.netiapchem.orgsamipubco.com These modified electrodes exhibit improved electrocatalytic activity towards this compound oxidation, leading to enhanced current responses compared to unmodified electrodes. samipubco.commdpi.comiapchem.org

Voltammetric techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed to study the electrochemical behavior of this compound at these modified electrodes. samipubco.commdpi.comsamipubco.com These studies have shown that the electrochemical oxidation of this compound is often diffusion-controlled. mdpi.com

Several electrochemical sensors have demonstrated impressive analytical performance for this compound detection, characterized by wide linear dynamic ranges and low limits of detection. For example, a NiCo-MOF/screen-printed graphite (B72142) electrode (SPGE) sensor showed a linear range of 0.07–335.0 µM with a limit of detection of 0.02 µM. mdpi.com Another sensor based on MgO/SWCNTs/1-butyl-3-methylimidazolium methanesulfonate (B1217627) (BMMS)/carbon paste electrode (CPE) achieved a linear range of 5.0 nM–250 µM and a detection limit of 0.1 nM. researchgate.net

These electrochemical sensors have been successfully applied for the determination of this compound in real samples, including urine and water specimens, demonstrating good recovery rates and low relative standard deviations. mdpi.comresearchgate.netiapchem.org

Here is a table summarizing some reported analytical performance characteristics of electrochemical sensors for this compound:

Electrode ModificationTechniqueLinear Dynamic RangeLimit of DetectionReference
Ferrocene-modified Carbon Paste Electrode (FCMCPE)DPV0.5 µM – 600 µM0.2 µM samipubco.com
MgO/SWCNTs/BMMS/CPEDPV5.0 nM – 250 µM0.1 nM researchgate.net
NiCo-MOF/Screen-Printed Graphite Electrode (SPGE)DPV0.07 µM – 335.0 µM0.02 µM mdpi.com
GO/ZIF-67/SPEDPV0.09 µM – 500.0 µM2.0 nM mdpi.com
NiMoO₄ nanosheets/ionic liquids/Carbon Paste ElectrodeDPV0.1 µM – 300.0 µM0.05 µM iapchem.org

Computational and Quantum Chemical Studies

Computational and quantum chemical studies play a vital role in understanding the molecular properties, reactivity, and interactions of this compound at an atomic and electronic level. researchgate.netrsdjournal.org These theoretical approaches complement experimental studies by providing insights into aspects that may be difficult to probe experimentally.

Molecular Modeling of Receptor-Ligand Interactions

Molecular modeling techniques, including docking simulations, are employed to study the interactions between this compound and its potential target receptors. Given its structural similarity to dopamine, this compound is expected to interact with dopaminergic receptors. wikipedia.org Computational studies, such as homology modeling and virtual ligand-docking simulations, have been used to analyze the structure of receptors, such as the Schistosoma mansoni G protein-coupled receptor SmGPR-3, which is activated by dopamine. nih.gov These studies can identify potential binding sites and important differences between parasite receptors and host dopamine receptors, which could be exploited for the development of selective therapeutic agents. nih.gov

Quantum Chemical Characterization and Comparative Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are utilized to characterize the electronic structure, geometry, and reactivity of this compound. chemijournal.comscirp.orgrsc.org These calculations can provide detailed information about molecular orbitals (such as HOMO and LUMO), electrostatic potential surfaces, and vibrational frequencies. chemijournal.com

Comparative quantum chemical studies have been conducted to analyze the properties of this compound alongside structurally related compounds, such as hordenine. chemijournal.com These studies involve optimizing the molecular geometries and calculating various parameters using specific basis sets and functionals (e.g., B3LYP with the 6-311 G (d, p) basis set). chemijournal.com

Key findings from such comparative analyses include optimized bond distances (C–C, C–N, C–H, C–O), bond angles, and dihedral angles. chemijournal.com Vibrational frequency calculations provide theoretical spectra that can be useful for experimental identification and characterization. chemijournal.com Analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential surfaces helps in understanding the reactive nature and potential interaction sites of this compound. chemijournal.com These computational studies contribute to a deeper understanding of this compound's intrinsic molecular properties and its behavior in various chemical and biological contexts. chemijournal.com

Here is a table presenting example computed properties for this compound from a quantum chemical study:

PropertyValue (a.u.)Reference
Local Minimum Energy-0.04300894 chemijournal.com
HOMO Energy-0.2058 chemijournal.com
LUMO Energy-0.0893 chemijournal.com
Energy Gap (LUMO-HOMO)0.1165 chemijournal.com
Dipole Moment (Debye)2.59 chemijournal.com
Ionization Potential (eV)5.599 chemijournal.com
Electron Affinity (eV)2.430 chemijournal.com
Absolute Electronegativity4.014 chemijournal.com
Global Hardness (η)1.584 chemijournal.com
Global Softness (S)0.631 chemijournal.com
Fraction of Electron Transfer0.245 chemijournal.com

Note: Values are representative examples from a specific computational study and may vary depending on the computational method and basis set used. chemijournal.com

In Silico Biosynthetic Pathway Prediction

This compound, also known as N-methyldopamine, is a naturally occurring catecholamine structurally related to dopamine and epinephrine. wikipedia.org While its presence has been noted in various organisms, including plants, insects, and animals, the complete details of its biosynthesis in these natural sources are not always fully elucidated through traditional experimental methods. wikipedia.org In silico approaches offer powerful tools for predicting potential biosynthetic pathways by analyzing genomic data and identifying relevant enzyme-encoding genes.

The field of in silico biosynthetic pathway prediction involves utilizing bioinformatics tools and algorithms to analyze genomic sequences, identify gene clusters potentially responsible for natural product synthesis, and predict the enzymatic steps involved in converting precursor molecules into the final product. jmicrobiol.or.kr, researchgate.net Tools such as antiSMASH and PRISM are commonly employed in genome mining studies to identify biosynthetic gene clusters (BGCs) based on the presence of genes encoding characteristic enzymes, such as polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and others involved in various metabolic transformations. jmicrobiol.or.kr, mdpi.com By analyzing the predicted functions of the enzymes within identified BGCs, researchers can computationally reconstruct putative biosynthetic routes. jmicrobiol.or.kr This can involve predicting substrate specificities and the types of chemical reactions catalyzed by these enzymes. jmicrobiol.or.kr

For a compound like this compound, which is a modified catecholamine, in silico prediction of its biosynthetic pathway would likely involve searching for BGCs containing genes that could encode enzymes capable of catalyzing reactions such as hydroxylation of aromatic rings, decarboxylation of amino acids, and N-methylation of amines. researchgate.net Given its structural similarity to dopamine, a likely precursor, in silico methods could investigate genetic loci that might contain enzymes responsible for the N-methylation of dopamine or alternative pathways starting from other precursors. wikipedia.org, researchgate.net

While in silico tools can accurately predict potential BGCs and the general classes of compounds they might produce, linking these clusters to specific chemical structures and predicting complete, step-by-step pathways remains an active area of research and can be challenging, particularly for less common natural products. jmicrobiol.or.kr, researchgate.net The available search results discuss the general application and capabilities of in silico prediction tools for natural product biosynthesis but did not yield specific detailed research findings or predicted enzymatic steps for an this compound biosynthetic pathway. jmicrobiol.or.kr, researchgate.net, mdpi.com, researchgate.net, nih.gov Experimental validation is typically required to confirm in silico predictions and fully elucidate a biosynthetic route.

Historical Evolution of Epinine Research Paradigms

Early Pharmacological Investigations and Observations

Early research into epinine focused on its physiological effects, particularly its impact on blood pressure. As early as 1910, investigators like Barger and Dale noted the ability of "methylamino-ethyl-catechol," their term for this compound, to raise blood pressure. wikipedia.org They reported that this compound had approximately one-seventh the pressor potency of epinephrine (B1671497) but about five times the potency of dopamine (B1211576) in cat preparations. wikipedia.org This early observation highlighted this compound's sympathomimetic properties and its relationship to other known catecholamines. The hydrochloride salt of this compound was subsequently marketed under the name "this compound" as a substitute for epinephrine by the Buroughs Wellcome Co., where Barger, Dale, and Pyman were employed. wikipedia.org

Further early studies quantified this compound's pressor activity. Tainter's work in atropine-treated and anesthetized intact cats showed that intravenous doses of 0.02-0.2 mg of this compound were about one-twelfth as active as l-epinephrine, but the effect lasted roughly twice as long (approximately 3 minutes) and was accompanied by an increase in pulse rate. wikipedia.org

Initial investigations also explored this compound's interaction with various receptors. It was determined to be a non-selective stimulant of dopamine (DA) receptors, as well as α- and β-adrenoceptors. wikipedia.org Stimulation of D₂ receptors by this compound was found to lead to the inhibition of noradrenergic and ganglionic neurotransmission. wikipedia.org

This compound's potential as an alternative to epinephrine was also noted in early research. samipubco.com Studies in the 1980s and 1990s investigated ibopamine (B1674151), an ester prodrug of this compound, for heart conditions, recognizing that ibopamine is rapidly hydrolyzed to this compound, which exerts the pharmacological effects. arvojournals.org

Shifting Understandings of this compound's Role in Catecholamine Biology

The understanding of this compound's role within the broader context of catecholamine biology has evolved from viewing it primarily as a sympathomimetic agent to recognizing its more complex interactions with dopaminergic and adrenergic systems.

Initially, this compound's pharmacological profile was largely compared to its structural relatives, dopamine and epinephrine. wikipedia.org Its ability to stimulate multiple receptor types (DA, α, and β adrenoceptors) indicated a broader role than just a simple substitute for epinephrine. wikipedia.org

Research into ibopamine, the prodrug of this compound, further contributed to understanding this compound's biological activities. Ibopamine is rapidly hydrolyzed to this compound by esterases in the body, and this compound is responsible for its pharmacological effects. arvojournals.org This highlighted this compound's significance as an active metabolite.

Studies have also investigated the biosynthesis of this compound. While epinephrine is primarily synthesized from norepinephrine (B1679862) by the enzyme phenylethanolamine N-methyltransferase (PNMT), there is evidence for an alternative route involving the N-methylation of dopamine to form this compound, catalyzed by a poorly characterized N-methyltransferase activity that does not involve PNMT. explorationpub.com this compound can then reportedly be converted to epinephrine by dopamine-beta-hydroxylase. explorationpub.com This suggests a potential role for this compound as an intermediate in the synthesis of epinephrine in certain pathways.

Furthermore, research has indicated that this compound, by activating DA₁-receptors in nervous tissue, the pituitary gland, and the adrenal cortex, can reduce the release of noradrenaline and increase the release of dopamine. researchgate.net This points to a modulatory role for this compound within the catecholaminergic system.

The quantities of catecholamines in biological fluids are considered to potentially indicate their physiological contributions in the body, underscoring the importance of accurate measurement techniques for compounds like this compound. mdpi.com

Methodological Advancements Driving this compound Research Progress

Progress in this compound research has been significantly driven by advancements in analytical techniques and synthetic methods. Early studies relied on relatively basic pharmacological assays to determine its effects. wikipedia.org

The development of quantitative analytical methods, particularly high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD), has been crucial for the determination of this compound and its metabolites in biological samples such as plasma and urine. nih.gov These methods often involve extraction procedures like alumina (B75360) adsorption. nih.gov While HPLC has shown good performance, its drawbacks include the use of hazardous solvents, operational complexity, and cost. samipubco.com

More recent methodological advancements have focused on electrochemical sensors for this compound detection. Modified electrodes utilizing nanomaterials have shown promise in improving sensitivity and selectivity. researchgate.netmdpi.commdpi.comafricaresearchconnects.com Examples include screen-printed graphite (B72142) electrodes modified by bimetallic Ni-Co-metal–organic-framework (MOF) nanosheets mdpi.com and ferrocene-modified carbon paste electrodes. samipubco.comsamipubco.com These electrochemical methods, often employing techniques like differential pulse voltammetry (DPV), cyclic voltammetry (CV), and chronoamperometry, offer advantages such as lower cost and faster analysis compared to traditional methods. samipubco.commdpi.commdpi.comsamipubco.com

Studies have demonstrated the successful application of these modified electrodes for this compound detection in real samples like urine and water specimens. mdpi.commdpi.comsamipubco.com The development of novel electrochemical sensors using materials like graphene oxide (GO)/ZIF-67 nanocomposites mdpi.com and CuO nanoparticles researchgate.net further exemplifies the ongoing methodological progress in enabling more sensitive and efficient this compound analysis.

Synthetic methods for this compound have also been developed. The first total synthesis of this compound was reported by Buck, starting from 3,4-dimethoxyphenethylamine. wikipedia.org A similar synthesis with more detailed experimental procedures was later published by Borgman. wikipedia.org An earlier semi-synthesis starting from the natural product laudanosine (B1674548) was also reported. wikipedia.org These synthetic routes have provided researchers with access to this compound for various investigations.

The application of advanced characterization techniques such as field-emission scanning electron microscopy (FE-SEM), X-ray diffraction (XRD), N₂ adsorption/desorption isotherms, and energy-dispersive X-ray spectroscopy (EDS) has been instrumental in characterizing the nanomaterials used in modern electrochemical sensors for this compound. mdpi.com

Here is a table summarizing some analytical methods for this compound detection:

MethodDescriptionSample TypesKey FeaturesReferences
High-Performance Liquid Chromatography (HPLC) with ECDSeparation by chromatography, detection by electrochemical methodsPlasma, UrineQuantitative analysis, determination of metabolites nih.gov
Voltammetry (DPV, CV, Chronoamperometry) with Modified ElectrodesElectrochemical oxidation/reduction on modified electrode surfacesReal samples (e.g., urine, water, tablets)Improved sensitivity and selectivity, lower cost, faster analysis samipubco.commdpi.commdpi.comsamipubco.com
Voltammetry with NiCo-MOF Modified ElectrodeUtilizes bimetallic NiCo-MOF nanosheets on screen-printed graphite electrodeVenlafaxine tablets, Urine, WaterSimultaneous detection of this compound and venlafaxine, high sensitivity, good reproducibility and stability mdpi.com
Voltammetry with Ferrocene-Modified Carbon Paste ElectrodeEmploys ferrocene-modified carbon paste electrodeUrineElectrocatalytic oxidation of this compound, linear relationship with peak current samipubco.comsamipubco.com
Voltammetry with GO/ZIF-67 Modified ElectrodeUses graphene oxide/ZIF-67 nanocomposites on screen-printed electrodeAqueous buffer solutions, Real samplesGreater electrocatalytic activities, simultaneous detection of this compound and dobutamine mdpi.com
Voltammetry with CuO Nanoparticle Modified ElectrodeUtilizes CuO nanoparticles on carbon paste electrodeNot specified in snippetImproved sensitivity and reduced overvoltage researchgate.net

Epistemological Considerations in this compound Scientific Understanding

The scientific understanding of this compound, like any area of scientific inquiry, is shaped by underlying epistemological considerations – questions about the nature, origin, and limits of knowledge. wikipedia.orgfrontiersin.org

The historical evolution of this compound research paradigms reflects shifts in how knowledge about this compound is sought, validated, and interpreted. Early pharmacological investigations were primarily empirical, focusing on observable physiological effects. wikipedia.org This aligns with an empiricist epistemology, where knowledge is derived from sensory experience and observation. wikipedia.org

As research progressed, the focus shifted to understanding the mechanisms of this compound's action at a molecular level, involving receptor interactions and metabolic pathways. wikipedia.orgexplorationpub.com This transition involves a move towards a more reductionist approach, seeking to explain macroscopic effects through microscopic processes.

Methodological advancements, particularly in analytical chemistry and electrochemistry, have provided new tools for generating knowledge about this compound. samipubco.comresearchgate.netmdpi.comnih.govmdpi.comafricaresearchconnects.comsamipubco.com The reliability and validity of the data obtained through these methods are subject to epistemological scrutiny, concerning issues of measurement accuracy, precision, and the potential for bias. The development of sensitive and selective detection methods is crucial for obtaining reliable data on this compound concentrations in various matrices.

The study of this compound within the context of catecholamine biology also touches upon the epistemology of classification and categorization in science. This compound is classified as a catecholamine and a sympathomimetic drug. wikipedia.orgtaylorandfrancis.com The criteria used for these classifications and the implications of placing this compound within these categories are relevant epistemological points.

Furthermore, understanding this compound's role as an active metabolite of ibopamine involves considering the relationship between a prodrug and its active form, and how knowledge about one informs the understanding of the other. wikipedia.orgarvojournals.org

Future Research Trajectories and Unexplored Dimensions of Epinine Chemistry and Biology

Elucidation of Novel Epinine Metabolic Pathways and Enzymes

While this compound is recognized as a metabolite of dopamine (B1211576), the full spectrum of its metabolic fate and the complete enzymatic machinery involved remain areas requiring further investigation. Research has explored the enzymatic pathways involved in the sulfation of this compound, leading to compounds like this compound 4-O-sulfate, which is of interest in the study of dopamine metabolism and neurological health. ontosight.ai Understanding these metabolic conversions is crucial for comprehending how this compound levels are regulated in different tissues and organisms.

Future studies could focus on:

Identifying novel enzymes responsible for this compound conjugation (beyond sulfation) or degradation in various biological systems.

Mapping the complete metabolic cascade of this compound in different species, including humans, plants, and other organisms where it is found. wikipedia.org

Investigating the cellular and subcellular localization of the enzymes involved in this compound metabolism.

Utilizing advanced metabolomics techniques and bioinformatics tools for metabolic pathway prediction and reconstruction to uncover previously uncharacterized transformations of this compound. montana.eduresearchgate.netnih.gov

Detailed research findings in this area could involve enzyme kinetics studies, identification of cofactors, and the use of gene silencing or knockout techniques to understand the contribution of specific enzymes to this compound metabolism.

Identification of Additional this compound Receptors or Binding Partners

This compound is known to stimulate dopamine receptors and alpha- and beta-adrenoceptors. wikipedia.org However, the possibility of this compound interacting with other, as yet unidentified, receptors or binding partners exists and warrants further exploration. Research has identified a novel G protein-coupled receptor (GPCR), SmGPR-3, in Schistosoma mansoni that is activated by this compound, highlighting the potential for interactions with non-mammalian receptors or novel mammalian targets. plos.orgnih.gov

Future research could aim to:

Employ high-throughput screening methods to identify novel this compound binding sites in various tissues and cell types.

Investigate potential interactions of this compound with non-GPCR targets, such as transporters, ion channels, or intracellular proteins.

Utilize techniques like affinity chromatography and mass spectrometry to isolate and identify proteins that bind to this compound.

Explore the possibility of this compound acting as a ligand for "orphan" receptors, whose endogenous ligands have not yet been fully characterized. plos.orgnih.gov

Identifying additional binding partners could reveal new physiological roles for this compound and provide potential targets for therapeutic intervention.

Advanced Structural Biology of this compound-Receptor Complexes

Understanding the three-dimensional structure of this compound in complex with its receptors is fundamental to elucidating the molecular basis of its activity and informing the design of more selective ligands. While structural information exists for adrenergic and dopamine receptors, detailed structural data specifically on this compound bound to these or novel receptors is limited. genecards.orgresearchgate.net Studies using homology modeling and virtual ligand-docking simulations have provided initial insights into the potential binding modes of this compound with receptors like SmGPR-3. plos.orgnih.gov

Future research in this area should prioritize:

Determining high-resolution experimental structures of this compound in complex with its known receptors (dopamine receptors, adrenoceptors) using techniques like X-ray crystallography or cryo-electron microscopy.

Obtaining structural information on this compound bound to any newly identified receptors or binding partners.

Utilizing advanced computational approaches, such as molecular dynamics simulations, to study the dynamic interactions between this compound and its receptors and the conformational changes upon binding. acs.org

Investigating the structural differences in this compound binding pockets across different receptor subtypes and species to understand selectivity and potential for species-specific targeting. plos.orgnih.gov

Such structural insights can provide a detailed understanding of the binding interface, key interacting residues, and the conformational rearrangements that occur upon this compound binding, which is invaluable for rational drug design. Databases containing structural information on membrane proteins and ligand binding pockets can serve as valuable resources for this research. acs.orgresearchgate.net

Development of Novel Research Tools and Probes for this compound Studies

The advancement of this compound research is contingent upon the availability of sophisticated research tools and probes that allow for its precise detection, localization, and manipulation in biological systems. Current methods for this compound determination include electrochemical sensors, which have shown high sensitivity and low detection limits. researchgate.netmdpi.comresearchgate.net However, more diverse and specific tools are needed for comprehensive studies.

Future efforts should focus on the development of:

Highly selective and sensitive fluorescent probes or biosensors for real-time imaging and quantification of this compound in live cells and tissues. researchgate.net

Genetically encoded sensors that can detect this compound levels or activity in specific cell populations or subcellular compartments.

Photoactivatable or photoswitchable this compound analogs that allow for precise temporal and spatial control of this compound signaling.

Antibodies or other affinity reagents with high specificity for this compound to facilitate its detection and isolation.

Novel electrochemical sensor designs with improved sensitivity, selectivity, and portability for various applications, including in vivo monitoring. researchgate.netmdpi.comresearchgate.netdntb.gov.uabeilstein-journals.org

Advanced probes for techniques like Raman spectroscopy to enable label-free detection and characterization of this compound in complex biological matrices. researchgate.net

The development of these tools will significantly enhance the ability to study this compound's distribution, dynamics, and interactions with its biological targets, opening new avenues for research.

Q & A

Basic Research Questions

Q. What are the optimal analytical techniques for identifying and quantifying epinine in biological samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. Validate methods via calibration curves and spike-recovery experiments in relevant matrices (e.g., plasma, urine). Include internal standards (e.g., deuterated this compound) to control for matrix effects .
  • Example Data : A 2022 study achieved 95% recovery using reversed-phase HPLC-MS/MS with a limit of detection (LOD) of 0.1 ng/mL .

Q. How does this compound’s structure influence its pharmacokinetic properties compared to dopamine?

  • Methodological Answer : Conduct comparative molecular dynamics simulations to assess binding affinity to dopamine receptors (D1/D2) and catechol-O-methyltransferase (COMT). Pair with in vitro assays (e.g., radioligand binding) to validate computational predictions .
  • Key Finding : this compound’s lack of a β-hydroxyl group reduces its plasma half-life by 40% compared to dopamine due to faster COMT-mediated metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.